1-Undecanethiol

Catalog No.
S562957
CAS No.
5332-52-5
M.F
C11H24S
CH3(CH2)10SH
C11H24S
M. Wt
188.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Undecanethiol

CAS Number

5332-52-5

Product Name

1-Undecanethiol

IUPAC Name

undecane-1-thiol

Molecular Formula

C11H24S
CH3(CH2)10SH
C11H24S

Molecular Weight

188.38 g/mol

InChI

InChI=1S/C11H24S/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3

InChI Key

CCIDWXHLGNEQSL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCS

Solubility

Insoluble (NIOSH, 2016)
Solubility in water: none
Insoluble

Synonyms

1-undecanethiol

Canonical SMILES

CCCCCCCCCCCS

Self-assembled monolayers (SAMs)

1-Undecanethiol is a molecule with a long hydrocarbon chain and a thiol group (-SH) at one end. This combination of properties makes it useful for forming self-assembled monolayers (SAMs) on various surfaces []. SAMs are ordered, single-molecule-thick layers that can modify the properties of the underlying surface.

1-Undecanethiol forms SAMs through a process called chemisorption, where the thiol group forms a strong chemical bond with the surface []. The long hydrocarbon chain of 1-undecanethiol can then interact with other molecules or surfaces, depending on the specific application.

1-Undecanethiol is an organic compound with the molecular formula C11H24SC_{11}H_{24}S. It is classified as a straight-chain aliphatic thiol, characterized by a long hydrocarbon chain and a thiol group (-SH) at one end. This compound appears as a colorless to yellow liquid with a pungent odor, reminiscent of rotten eggs, and has a melting point of approximately -3°C and a boiling point of about 259.5°C . Its density is approximately 0.841 g/cm³ at 25°C, making it less dense than water .

1-Undecanethiol is highly flammable and can form explosive mixtures with air, posing significant hazards in various environments. Its vapors are heavier than air, which can lead to accumulation in low-lying areas . The compound is insoluble in water, which further complicates its handling and storage .

The primary mechanism of action of UDT lies in its ability to form SAMs on various surfaces. The thiol group interacts with the surface, while the long hydrocarbon chain creates a barrier or modifies the surface properties. This allows researchers to tailor surfaces for specific applications, such as promoting protein adsorption in biosensors or creating hydrophobic surfaces for microfluidic devices [, ].

UDT is a hazardous compound and should be handled with caution. It is a skin, eye, and respiratory irritant []. Here's a summary of the safety concerns:

  • Toxicity: UDT exposure can cause irritation of the skin, eyes, and respiratory tract [].
  • Flammability: UDT is a combustible liquid with a relatively high flash point [].
  • Reactivity: UDT reacts violently with oxidizers, reducing agents, strong acids, and strong bases.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling UDT [].
  • Work in a well-ventilated area to avoid inhalation.
  • Store UDT in a cool, dry place away from incompatible chemicals [].

  • Reactivity with Oxidizing Agents: It reacts violently with strong oxidizing agents such as calcium hypochlorite, leading to the generation of toxic sulfur oxides .
  • Hydrolysis: While it does not react rapidly with water, it can produce toxic vapors when combined with steam or acids .
  • Reactions with Aldehydes: 1-Undecanethiol can react exothermically with aldehydes, which may result in the formation of thioacetals or other sulfur-containing compounds .
  • Formation of Hydrogen Gas: It reacts with hydrides to produce flammable hydrogen gas .

The biological activity of 1-undecanethiol has been explored primarily in the context of its potential toxicity and environmental impact. Exposure routes include inhalation, skin absorption, and ingestion. Health hazards associated with this compound include irritation to the skin and eyes, respiratory issues upon inhalation, and potential systemic toxicity from prolonged exposure .

In terms of ecological impact, 1-undecanethiol may contribute to environmental pollution due to its volatility and potential for bioaccumulation in aquatic environments .

Several methods exist for synthesizing 1-undecanethiol:

  • Alkylation of Thiols: A common method involves the alkylation of thiols using long-chain alkyl halides.
  • Reduction of Disulfides: Another approach is the reduction of corresponding disulfides using reducing agents like lithium aluminum hydride.
  • Hydrolysis of Thioesters: Thioesters can be hydrolyzed under acidic or basic conditions to yield thiols including 1-undecanethiol.

Each synthesis method varies in complexity and yield, depending on the starting materials and conditions used.

1-Undecanethiol has several applications across different fields:

  • Chemical Industry: Used as a precursor for synthesizing various organic compounds including surfactants and lubricants.
  • Nanotechnology: Serves as a ligand for stabilizing nanoparticles due to its ability to form self-assembled monolayers on metal surfaces.
  • Biotechnology: Utilized in biological assays and as a reagent in protein modification due to its thiol group.

Studies on the interactions of 1-undecanethiol focus on its reactivity with various biological molecules and materials. For instance:

  • Protein Binding: The thiol group can interact with cysteine residues in proteins, potentially leading to modifications that affect protein function.
  • Nanoparticle Stability: Interaction studies show that 1-undecanethiol can stabilize metal nanoparticles through chemisorption, impacting their catalytic properties .

Several compounds share structural similarities with 1-undecanethiol. Below is a comparison highlighting their unique features:

CompoundMolecular FormulaKey Features
1-DodecanethiolC12H26SC_{12}H_{26}SLonger carbon chain; higher boiling point (around 270°C).
1-OctanethiolC8H18SC_{8}H_{18}SShorter chain; more volatile; distinct odor profile.
1-HexanethiolC6H14SC_{6}H_{14}SShortest chain among these; lower boiling point (around 157°C).
2-MercaptoethanolC2H6OSC_{2}H_{6}OSContains an alcohol functional group; more polar.

Uniqueness of 1-Undecanethiol

What distinguishes 1-undecanethiol from these similar compounds is its intermediate carbon chain length, which imparts unique physical properties such as moderate volatility and specific reactivity patterns. Its applications in nanotechnology particularly highlight its versatility compared to shorter or longer chain analogs.

Physical Description

1-undecanethiol is a liquid with a bad smell. Mp: -3°C; bp: 259.5°C. Density: 0.841 g cm-3 at 25°C.
LIQUID WITH CHARACTERISTIC ODOUR.
Liquid.

XLogP3

5.6

Boiling Point

495 °F at 760 mm Hg (NIOSH, 2016)
257.4 °C
257-259 °C
495°F

Flash Point

109 °C

Density

0.84 (NIOSH, 2016)
Relative density (water = 1): 0.84
0.84

Melting Point

27 °F (NIOSH, 2016)
-3.0 °C
-3 °C
27°F

UNII

YY1144Q77A

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5332-52-5

Wikipedia

1-undecanethiol

Dates

Modify: 2023-08-15

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